

Application Notes and Protocols for SR 142948 in Electrophysiology Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 142948 is a potent and selective non-peptide antagonist of neurotensin (NT) receptors, particularly the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).[1][2] Neurotensin, a 13-amino acid neuropeptide, plays a crucial role in the central nervous system, modulating neurotransmission and influencing various physiological processes. SR 142948 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the neurotensin system. Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies.[3] These application notes provide detailed protocols for the use of SR 142948 in electrophysiological studies to investigate its effects on neuronal activity and ion channel function.

Mechanism of Action

Neurotensin receptors are G protein-coupled receptors (GPCRs). Upon binding of neurotensin, the NTS1 receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can modulate the activity of various ion channels, leading to changes in neuronal excitability.[2] **SR 142948** acts by competitively binding to neurotensin receptors, thereby blocking the downstream signaling initiated by neurotensin.



Data Presentation

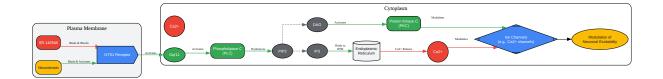
Table 1: In Vitro Binding Affinity and Functional

Antagonism of SR 142948

Parameter	Cell Line/Tissue	Species	Value (IC50)	Reference
[125I]- Neurotensin Binding	h-NTR1-CHO cells	Human	1.19 nM	[3]
[125I]- Neurotensin Binding	HT-29 cells	Human	0.32 nM	[3]
[125I]- Neurotensin Binding	Adult rat brain	Rat	3.96 nM	[3]
NT-induced Inositol Monophosphate Formation	HT-29 cells	Human	3.9 nM	[3]
NT-induced Intracellular Ca2+ Mobilization	h-NTR1-CHO cells	Human	Antagonized at 1 and 10 nM	[3]
NT-mediated inhibition of N- like Ca2+ current	Dissociated pallidal neurons	Rat	Antagonized	[4]

Signaling Pathway Diagram





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Neurotensin Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Study the Effect of SR 142948 on Neurotensin-Modulated Calcium Currents

This protocol is designed to investigate the antagonistic effect of **SR 142948** on neurotensininduced modulation of voltage-gated calcium channels in cultured neurons or acute brain slices.

Materials:

- **SR 142948**: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentration in the external recording solution.
- Neurotensin (NT): Prepare a stock solution (e.g., 1 mM in water) and dilute to the final desired concentration in the external recording solution.
- Cell Culture or Brain Slice Preparation: Neurons expressing neurotensin receptors (e.g., primary hippocampal, cortical, or dissociated pallidal neurons).



- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. To isolate Ca2+ currents, Na+ can be replaced with NMDG+ and K+ channel blockers (e.g., TEA-Cl, 4-AP) can be added.
- Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10
 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
- Patch-clamp rig: Microscope, amplifier, micromanipulator, data acquisition system.

Procedure:

- Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
- Establish Whole-Cell Configuration:
 - Place the cell culture dish or brain slice in the recording chamber and perfuse with external solution.
 - \circ Using a borosilicate glass pipette (3-5 M Ω resistance) filled with internal solution, approach a target neuron.
 - \circ Apply gentle suction to form a giga-ohm seal (>1 G Ω) with the cell membrane.
 - Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.

Data Recording:

- Switch to voltage-clamp mode and hold the membrane potential at a holding potential of -80 mV.
- To elicit voltage-gated calcium currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms).
- Record baseline calcium currents in the external solution.

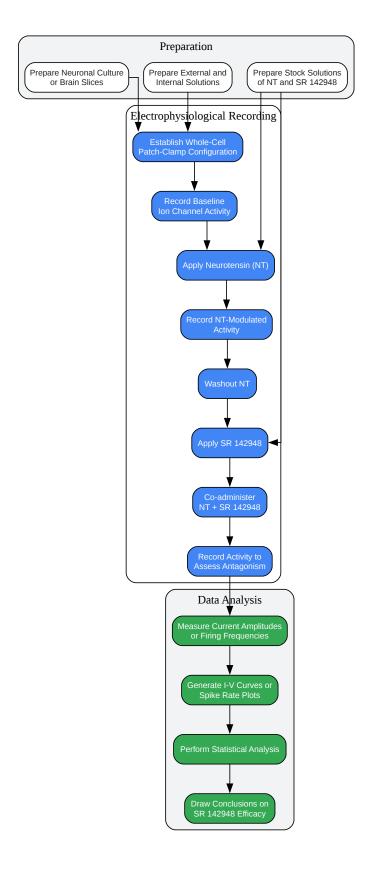


· Drug Application:

- Perfuse the chamber with the external solution containing neurotensin at a known concentration (e.g., 100 nM) and record the modulated calcium currents.
- Wash out the neurotensin with the external solution until the currents return to baseline.
- Pre-incubate the cells with **SR 142948** (e.g., 1 μ M) for 5-10 minutes.
- Co-apply neurotensin and SR 142948 and record the calcium currents.
- Data Analysis:
 - Measure the peak amplitude of the calcium currents at each voltage step for each condition (baseline, NT, SR 142948 + NT).
 - Construct current-voltage (I-V) plots to visualize the effects of the drugs.
 - Statistically compare the current amplitudes to determine if SR 142948 significantly antagonizes the effect of neurotensin.

Experimental Workflow Diagram





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Experimental Workflow for SR 142948



Troubleshooting and Considerations

- Solubility: SR 142948 is soluble in DMSO. Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid off-target effects.
- Stability: Prepare fresh dilutions of SR 142948 and neurotensin from stock solutions for each experiment.
- Non-specific Binding: Use appropriate perfusion systems to minimize the adherence of the compounds to the tubing.
- Cell Health: Monitor the health of the cells throughout the experiment by checking the resting membrane potential and input resistance.
- Controls: Include vehicle controls (e.g., external solution with DMSO) to account for any
 effects of the solvent.

These application notes and protocols provide a framework for utilizing **SR 142948** in electrophysiological research. The specific concentrations and timings may need to be optimized for different experimental systems.

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